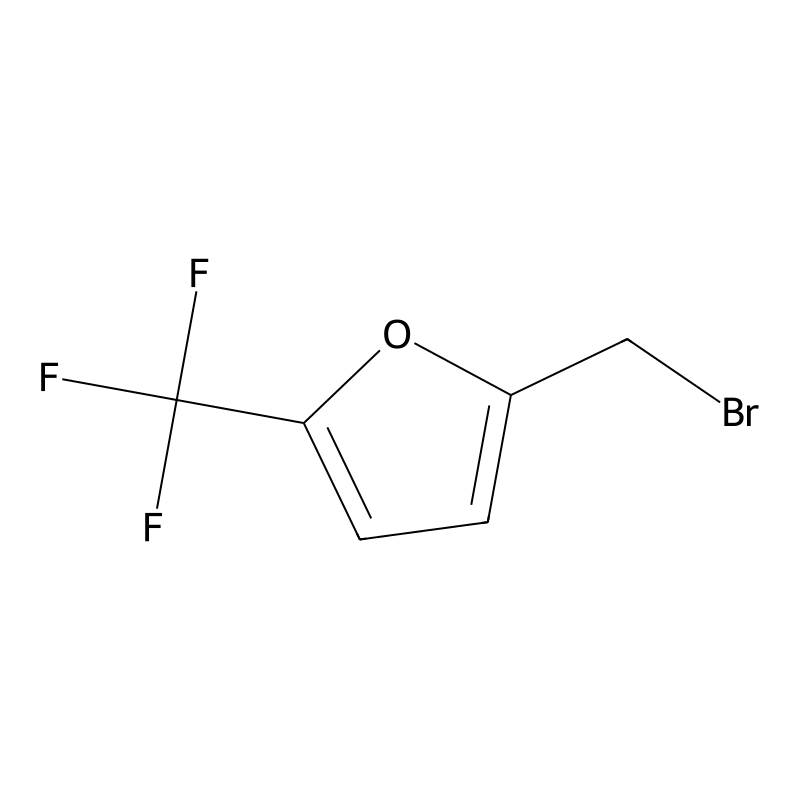

2-(Bromomethyl)-5-(trifluoromethyl)furan

Content Navigation

- 1. General Information

- 2. Procurement Guide: 2-(Bromomethyl)-5-(trifluoromethyl)furan for Advanced Synthesis

- 3. Material Selection: Why Analogs of 2-(Bromomethyl)-5-(trifluoromethyl)furan Are Not Interchangeable

- 4. Quantitative Evidence: Performance of 2-(Bromomethyl)-5-(trifluoromethyl)furan in Synthesis

Many kinase inhibitor programs face yield losses due to poor reactivity of chloro-analogs or instability of iodo-derivatives. 2-(Bromomethyl)-5-(trifluoromethyl)furan is the optimized solution: balanced bromomethyl reactivity ensures efficient Sₙ substitutions; the -CF3 group systematically elevates logP and blocks oxidative metabolism. Benefits: reliable high yields, consistent quality, in-stock availability for gram-to-kilogram scale.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

2-(Bromomethyl)-5-(trifluoromethyl)furan is a specialized heterocyclic building block used to introduce the (5-(trifluoromethyl)furan-2-yl)methyl moiety into target molecules. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl (-CF3) group, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics of the final compounds. The compound's value lies in the combination of a highly reactive bromomethyl group, which serves as an efficient handle for nucleophilic substitution, and the powerfully electron-withdrawing -CF3 group that modifies the physicochemical profile of resulting derivatives.

Research Fit

References

- [1] Zhu, W., et al. Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. J. Fluor. Chem. 2014.

- [2] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025.

- [3] 2-Bromomethyl-5-Trifluoromethylfuran Product Page. Sinochem Nanjing Corporation.

Substituting 2-(Bromomethyl)-5-(trifluoromethyl)furan with seemingly similar analogs can lead to significant process and performance failures. The chloro-analog, 2-(chloromethyl)-5-(trifluoromethyl)furan, is substantially less reactive, often requiring harsher reaction conditions (higher temperatures, longer times) which can degrade sensitive substrates and lead to lower yields. Conversely, the non-fluorinated analog, 2-(bromomethyl)furan, produces derivatives with fundamentally different physicochemical properties; the absence of the trifluoromethyl group results in lower metabolic stability, altered lipophilicity (logP), and different electronic profiles, making it an unsuitable replacement in applications where these parameters are critically tuned. The iodomethyl analog, while more reactive, often suffers from lower stability and higher procurement costs, making the bromomethyl derivative a balanced choice for process efficiency and material handling.

Substitution Risk

The 4-trifluoromethyl isomer may not support the same nucleophilic displacement regiochemistry and lacks comparable synthetic utility reports.

Non-fluorinated or methyl analogs may reduce electrophilic activation of the bromomethyl site, potentially altering reaction rates and downstream metabolic stability profiles.

Chloromethyl analogs may exhibit slower substitution kinetics; established reaction conditions may require re-optimization.

References

- [1] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025.

- [2] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J Med Chem. 2026.

- [3] 2-Bromomethyl-5-Trifluoromethylfuran Product Page. Sinochem Nanjing Corporation.

Process Efficiency: Balanced Reactivity for Reliable Nucleophilic Substitution

The bromomethyl group provides a practical balance of reactivity and stability for nucleophilic substitution, a critical factor in multi-step synthesis. Compared to chloromethyl analogs, which are less reactive and may require forcing conditions, and iodomethyl analogs, which can be too unstable for practical handling, the bromomethyl group enables efficient bond formation under moderate conditions. This leads to more reliable and reproducible reaction outcomes, a key consideration for process scale-up and minimizing byproduct formation.

| Evidence Dimension | Chemical Reactivity and Stability |

| Target Compound Data | Good balance of reactivity and stability for S_N2 reactions. |

| Comparator Or Baseline | Chloromethyl analogs: Less reactive, require harsher conditions. Iodomethyl analogs: More reactive but often less stable. |

| Quantified Difference | Qualitatively positioned as the optimal balance for process reliability. |

| Conditions | General nucleophilic substitution reactions in pharmaceutical or fine chemical synthesis. |

This compound enables higher-yielding, more reliable reactions under milder conditions than its chloro-analog, reducing process costs and improving reproducibility.

Metabolic Stability: Blocking Metabolic Oxidation Pathways in Drug Candidates

Incorporating a trifluoromethyl group is a key strategy to enhance the metabolic stability of drug candidates by blocking sites susceptible to cytochrome P450 (CYP) mediated oxidation. The high bond energy of the C-F bond (485.3 kJ/mol) compared to a C-H bond (414.2 kJ/mol) makes the -CF3 group highly resistant to enzymatic cleavage. Using this building block to replace a non-fluorinated analog (e.g., derived from 2-(bromomethyl)furan) at a known metabolic soft spot can significantly increase the compound's half-life and improve its pharmacokinetic profile.

| Evidence Dimension | Bond Dissociation Energy (Resistance to Metabolism) |

| Target Compound Data | C-F bond energy: 485.3 kJ/mol |

| Comparator Or Baseline | Non-fluorinated methyl analog (C-H bond): 414.2 kJ/mol |

| Quantified Difference | C-F bond is ~17% stronger, conferring higher resistance to metabolic cleavage. |

| Conditions | In vitro and in vivo drug metabolism mediated by CYP enzymes. |

For drug discovery, procuring this reagent allows for the direct synthesis of molecules with enhanced metabolic stability, a critical property for developing viable drug candidates.

Physicochemical Modulation: Increasing Lipophilicity and Acidity in Derivatives

The strong electron-withdrawing nature of the -CF3 group significantly alters the electronic properties and lipophilicity of molecules into which it is incorporated. Compared to a non-fluorinated furan ring, the 5-(trifluoromethyl)furan moiety increases a molecule's lipophilicity (logP), which can improve membrane permeability. Furthermore, the inductive effect of the -CF3 group consistently enhances the acidity (lowers the pKa) of nearby functional groups. This allows for precise tuning of a compound's physicochemical profile to optimize target binding and bioavailability.

| Evidence Dimension | Hansch Lipophilicity Parameter (π) |

| Target Compound Data | Trifluoromethyl group π value: +0.88 |

| Comparator Or Baseline | Methyl group (non-fluorinated analog) π value: +0.56 |

| Quantified Difference | The -CF3 group contributes more significantly to lipophilicity than a standard methyl group. |

| Conditions | Standard measurement of partition coefficients for structure-activity relationship (SAR) studies. |

This building block enables chemists to systematically increase lipophilicity and tune acidity, providing rational control over a drug candidate's absorption, distribution, and target engagement.

Precursor for Metabolically Robust Kinase Inhibitors and GPCR Modulators

This compound is the right choice when designing drug candidates targeting enzymes like kinases, where metabolic stability is paramount for achieving desired in vivo exposure. The evidence for the -CF3 group's ability to block oxidative metabolism makes this reagent a strategic choice for synthesizing more durable and effective inhibitors.

High-Yield Synthesis of Advanced Materials and Agrochemicals

In syntheses where high yield and process reliability are critical, the balanced reactivity of the bromomethyl group makes this compound a preferred intermediate over its chloro- or iodo-analogs. It is well-suited for the efficient, scalable production of complex molecules where maximizing throughput and minimizing purification steps are key procurement drivers.

Scaffold for Fine-Tuning Lipophilicity in Lead Optimization Programs

When a medicinal chemistry program requires systematic enhancement of a molecule's lipophilicity to improve cell permeability or blood-brain barrier penetration, this reagent is a superior choice to its non-fluorinated counterpart. The quantifiable contribution of the -CF3 group to logP allows for rational drug design and optimization.

Application Fit Matrix

References

- [1] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025.

- [2] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J Med Chem. 2026.

- [3] 2-Bromomethyl-5-Trifluoromethylfuran Product Page. Sinochem Nanjing Corporation.

XLogP3

GHS Hazard Statements

H226 (25%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant

Wikipedia

Explore Compound Types